molecular formula C9H14ClN3O B13890840 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride

Cat. No.: B13890840
M. Wt: 215.68 g/mol
InChI Key: HBOYVIIFIOFKJY-UHFFFAOYSA-N
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Description

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is a compound that features a piperidine ring and a pyrazinone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the pyrazinone moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Multicomponent reactions and green synthetic methodologies are often employed to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is unique due to its specific combination of the piperidine and pyrazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

3-piperidin-4-yl-1H-pyrazin-2-one;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7;/h5-7,10H,1-4H2,(H,12,13);1H

InChI Key

HBOYVIIFIOFKJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CNC2=O.Cl

Origin of Product

United States

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